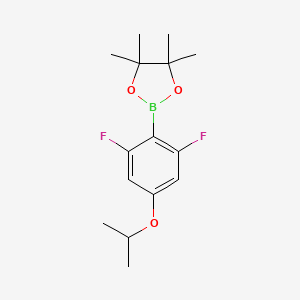
2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as “(2,6-Difluoro-4-isopropoxyphenyl)boronic acid” with a CAS number of 2096337-66-3 . It is a chemical compound with the linear formula C9H11BF2O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with two fluorine atoms, an isopropoxy group, and a boronic acid group . The molecular weight is 215.99 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere . The exact boiling point is not specified .Scientific Research Applications
Synthesis and Application in Material Science
- Synthesis of Pinacolylboronate-Substituted Stilbenes : This compound has been used in synthesizing a series of novel stilbene derivatives. These compounds show potential as intermediates for creating new materials for LCD technology and are being tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The compound has been used in structural studies, particularly in crystallography, to understand its molecular configuration and properties (Seeger & Heller, 1985).
Polymer Synthesis
- Polymer Synthesis : It's involved in the precision synthesis of poly(3-hexylthiophene) through Suzuki-Miyaura coupling polymerization. This process is crucial for producing polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
Synthesis of Other Chemical Compounds
- Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : This compound has been used to create derivatives with potential inhibitory activity against serine proteases (Spencer et al., 2002).
Development of Organic Electronic Materials
- Development of Deeply Colored Polymers : The compound plays a role in the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units. These polymers are deeply colored and show potential for use in organic electronic materials (Welterlich et al., 2012).
Electrophilic Substitution Reactions
- Involvement in Electrochemical Properties and Reactions : The compound has been analyzed for its electrochemical properties, especially in electrophilic substitution reactions involving sulfur-containing organoboron compounds (Tanigawa et al., 2016).
Synthesis of Boronic Ester
- Synthesis of Aryl Boronic Ester : It's used in the synthesis of aryl boronic esters through equilibration of mixtures of boronic and borinic acid derivatives (Hawkins et al., 2008).
Medicinal Chemistry and Drug Development
- Development of Lipogenic Inhibitors : The compound has been incorporated into the synthesis of stilbenes as potential lipogenic inhibitors, showing promise in lipid-lowering drug development (Das et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(2,6-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BF2O3/c1-9(2)19-10-7-11(17)13(12(18)8-10)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIJDBPMFZGREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OC(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

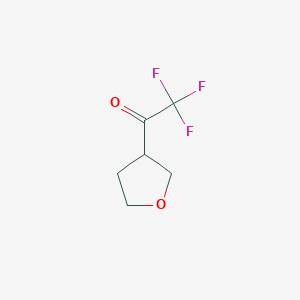
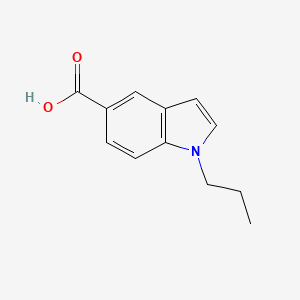
![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)
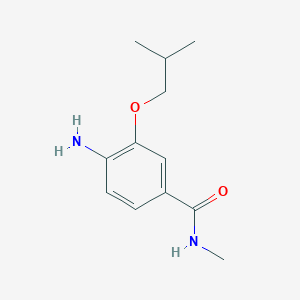
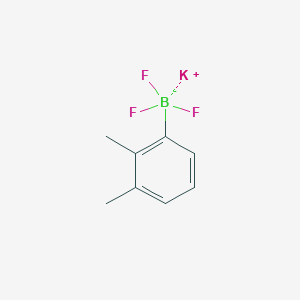
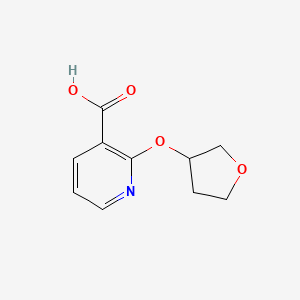
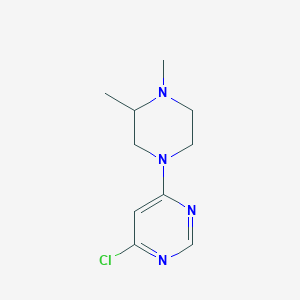
![[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine](/img/structure/B1401158.png)
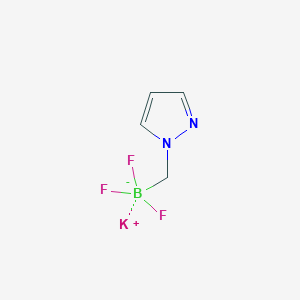
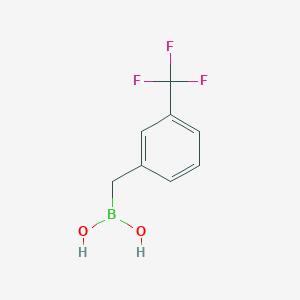
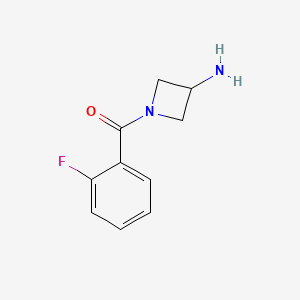
![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine](/img/structure/B1401165.png)
![3-[4-(Methylsulfanyl)phenoxy]azetidine](/img/structure/B1401169.png)
![Potassium trifluoro[(4-fluorophenyl)methyl]boranuide](/img/structure/B1401171.png)